molecular formula C15H13N3O3S2 B2558326 (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904613-83-7

(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2558326
M. Wt: 347.41
InChI Key: ZJLRTMFNCWNGFD-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

One of the fundamental areas of research involving this compound and its relatives includes their synthesis and the study of their reactivity towards different reagents. For instance, the synthesis and reactivity of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, containing aliphatic, aromatic, or heteroaromatic fragments, were explored. These studies have opened new pathways for the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Kostenko et al., 2007).

Nonlinear Optical Limiting

Research into donor-acceptor substituted thiophene dyes, including derivatives of the mentioned compound, has demonstrated enhanced nonlinear optical limiting suitable for optoelectronic devices. This could lead to advancements in technologies aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Anti-inflammatory Applications

A series of heterocyclic systems fused to a thiophene moiety, synthesized as anti-inflammatory agents, indicates the therapeutic potential of compounds within this family. The pharmacological screening showed that many of these compounds have good anti-inflammatory activity comparable to known drugs (Amr et al., 2007).

Polymerization and Material Science

The compound's derivatives have also found applications in the field of polymerization and materials science. For example, controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT has been reported, highlighting its relevance in creating polymers with specific properties (Mori et al., 2005).

Antimicrobial Activity

Novel synthesis and evaluation of antimicrobial activity of certain derivatives showcase the potential for developing new antibacterial and antifungal agents. This research underlines the compound's versatility and the broad spectrum of applications it may hold in the pharmaceutical industry (Angulwar et al., 2019).

properties

IUPAC Name

(Z)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-12(4-3-10-2-1-8-22-10)16-6-7-18-14(20)13-11(5-9-23-13)17-15(18)21/h1-5,8-9H,6-7H2,(H,16,19)(H,17,21)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLRTMFNCWNGFD-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.